13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one
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Overview
Description
13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[77002,6011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one is a complex heterocyclic compound It features a unique tetracyclic structure incorporating nitrogen, sulfur, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one typically involves multi-step reactions. One common approach is the intramolecular hetero Diels-Alder reaction, which forms the tetracyclic core structure. This reaction can be initiated by the N-acylation of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride, followed by thionylation using P2S5 in dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied.
Chemical Reactions Analysis
Types of Reactions
13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its tetracyclic structure could be useful in the design of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the interactions of complex heterocycles with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine
- 13-phenyl-9,15-dithia-2-azatricyclo[9.3.1.0^3,8]pentadeca-1(14),3,5,7-tetraene
Uniqueness
What sets 13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[77002,6011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one apart is its specific arrangement of nitrogen, sulfur, and phenyl groups within a tetracyclic framework
Properties
IUPAC Name |
13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c19-22-9-20-15-13-11-7-4-8-12(11)14(10-5-2-1-3-6-10)21-17(13)24-16(15)18(22)23/h1-3,5-6,9H,4,7-8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKROJGOOQTPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=C(S3)C(=O)N(C=N4)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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